molecular formula C21H17N3O2S3 B11620788 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620788
M. Wt: 439.6 g/mol
InChI Key: NYCZPXGTMHCOHQ-SSZFMOIBSA-N
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Description

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. The final step involves the introduction of the phenylsulfanyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: If the compound shows promising biological activity, it could be developed into a pharmaceutical agent. Its mechanism of action and potential targets would need to be thoroughly investigated.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes. Its unique chemical properties might offer advantages over existing compounds.

Mechanism of Action

The mechanism of action of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one include other thiazolidinone derivatives and pyrido[1,2-a]pyrimidin-4-one analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the thiazolidinone ring and the phenylsulfanyl group provides opportunities for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H17N3O2S3

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O2S3/c1-2-11-24-20(26)16(29-21(24)27)13-15-18(28-14-8-4-3-5-9-14)22-17-10-6-7-12-23(17)19(15)25/h3-10,12-13H,2,11H2,1H3/b16-13-

InChI Key

NYCZPXGTMHCOHQ-SSZFMOIBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

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